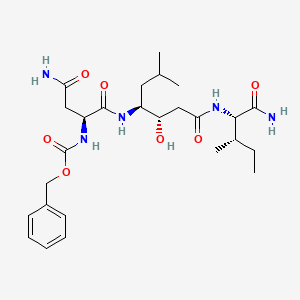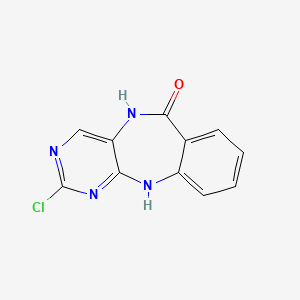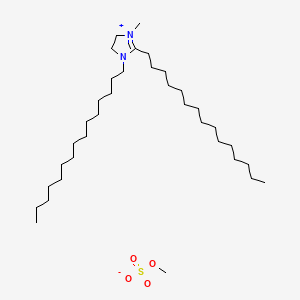
1-Methyl-2,3-di(pentadecyl)-4,5-dihydroimidazol-1-ium; methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates are a class of organic compounds characterized by the presence of an imidazolium ring. These compounds are known for their surfactant properties and are used in various industrial applications due to their ability to reduce surface tension and enhance the solubility of other compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates typically involves the alkylation of imidazole with long-chain alkyl halides. The reaction is carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The resulting alkylated imidazole is then quaternized with methyl sulfate to form the final imidazolium compound.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
化学反应分析
Types of Reactions
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form imidazolium N-oxides.
Reduction: Reduction reactions can convert the imidazolium ring to an imidazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the alkyl chains or the imidazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazolium N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazolium compounds depending on the nucleophile used.
科学研究应用
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates have a wide range of applications in scientific research:
Chemistry: Used as ionic liquids and catalysts in various organic reactions.
Biology: Employed as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Utilized as surfactants in detergents, emulsifiers in cosmetics, and dispersants in paints and coatings.
作用机制
The mechanism of action of imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates involves their interaction with biological membranes. The long alkyl chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. In addition, the imidazolium ring can interact with various molecular targets, such as enzymes and receptors, affecting their function and signaling pathways.
相似化合物的比较
Similar Compounds
Imidazolium compounds with different alkyl chain lengths: These compounds have similar properties but may differ in their solubility and surfactant efficiency.
Pyridinium compounds: Another class of quaternary ammonium compounds with similar surfactant properties but different chemical structures.
Quaternary ammonium compounds: A broader category that includes imidazolium and pyridinium compounds, known for their antimicrobial and surfactant properties.
Uniqueness
Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates are unique due to their specific combination of alkyl chain lengths and the presence of an amidoethyl group. This unique structure enhances their surfactant properties and makes them particularly effective in disrupting microbial cell membranes.
属性
CAS 编号 |
72623-82-6 |
|---|---|
分子式 |
C35H72N2O4S |
分子量 |
617.0 g/mol |
IUPAC 名称 |
1-methyl-2,3-di(pentadecyl)-4,5-dihydroimidazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C34H69N2.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34-35(3)32-33-36(34)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-33H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
STAQPTVUGDKIIU-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC1=[N+](CCN1CCCCCCCCCCCCCCC)C.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


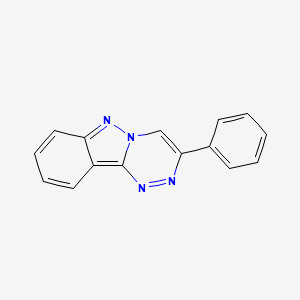
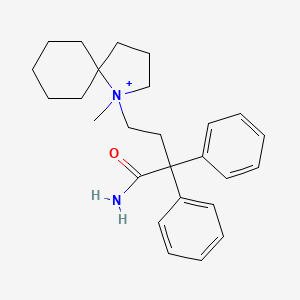
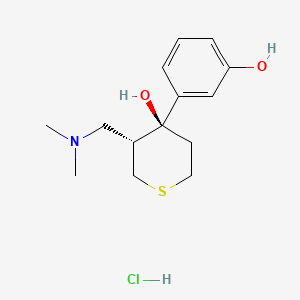
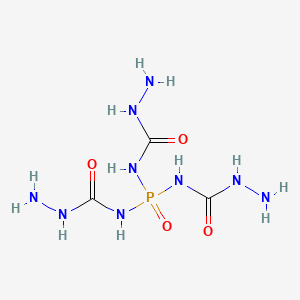
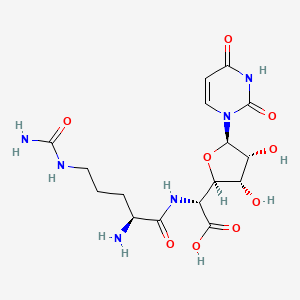
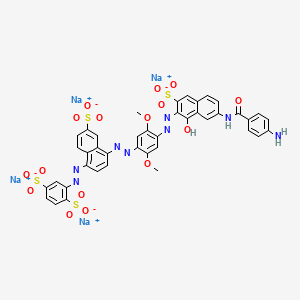
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)


